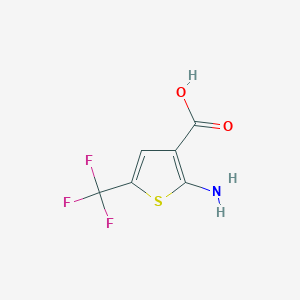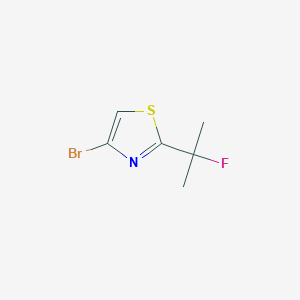
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is a heterocyclic compound that contains both bromine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole typically involves the reaction of 2-(2-fluoropropan-2-yl)-1,3-thiazole with a brominating agent. Common brominating agents include bromine (Br2) or N-bromosuccinimide (NBS). The reaction is usually carried out in an inert solvent such as dichloromethane (DCM) or chloroform (CHCl3) under controlled temperature conditions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The compound can be reduced to remove the bromine atom or to modify the thiazole ring.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide (NaN3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethylformamide (DMF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products
Substitution: Formation of azides, amines, or ethers.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of dehalogenated thiazoles or modified thiazole rings.
Scientific Research Applications
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: Incorporated into polymers or other materials to enhance their properties such as thermal stability or chemical resistance.
Organic Synthesis:
Mechanism of Action
The mechanism of action of 4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-2-(2-fluoropropan-2-yl)pyridine
- 4-Bromo-2-fluoro-1-(propan-2-yl)benzene
Uniqueness
4-Bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole is unique due to the presence of both bromine and fluorine atoms on a thiazole ring. This combination imparts distinct chemical properties, such as increased reactivity and potential for diverse chemical modifications, compared to similar compounds with different heterocyclic cores or substituents.
Properties
Molecular Formula |
C6H7BrFNS |
|---|---|
Molecular Weight |
224.10 g/mol |
IUPAC Name |
4-bromo-2-(2-fluoropropan-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C6H7BrFNS/c1-6(2,8)5-9-4(7)3-10-5/h3H,1-2H3 |
InChI Key |
GRHLJFKEKUOLQI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=NC(=CS1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


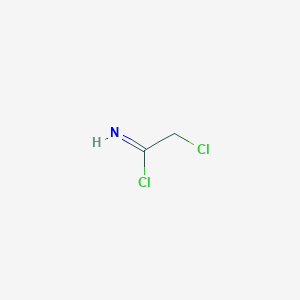
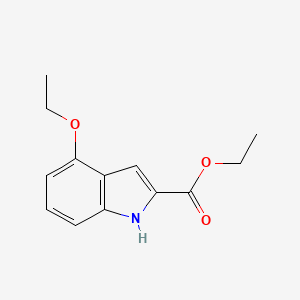
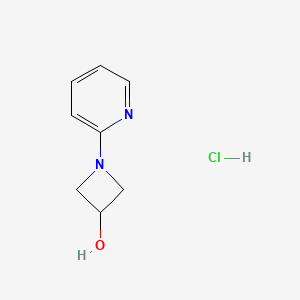
![5H,6H,7H,8H-Imidazo[1,2-A]pyrazine-3-carbaldehyde](/img/structure/B13506614.png)
![2-{[(Pyrimidin-2-yl)methyl]amino}acetic acid](/img/structure/B13506622.png)
![3-Amino-3-[4-(propan-2-yloxy)phenyl]propanenitrile hydrochloride](/img/structure/B13506626.png)

![2-{5H,6H,8H-imidazo[2,1-c][1,4]oxazin-3-yl}acetic acid hydrochloride](/img/structure/B13506646.png)
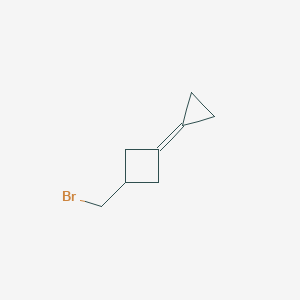


![7H,8H,9H,10H-pyrido[2,3-c]1,5-naphthyridine hydrochloride](/img/structure/B13506677.png)
